molecular formula C8H16O B1330227 3-Ethylcyclohexanol CAS No. 4534-76-3

3-Ethylcyclohexanol

Cat. No. B1330227
CAS RN: 4534-76-3
M. Wt: 128.21 g/mol
InChI Key: UNIOXDKEUNVBAC-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanol is a compound that can be derived from cyclohexanol derivatives. While the provided papers do not directly discuss 3-Ethylcyclohexanol, they do provide insights into the synthesis and structural analysis of related cyclohexanone and cyclohexanol derivatives. These studies contribute to the broader understanding of the chemical behavior and properties of cyclohexanol compounds, which can be extrapolated to 3-Ethylcyclohexanol.

Synthesis Analysis

The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, 3-ethoxycyclobutanones can react with silyl enol ethers to give 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid, as demonstrated in one study . Another approach involves a Michael-Aldol condensation to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, which has the cyclohexanone in a chair conformation . These methods highlight the versatility in synthesizing cyclohexanone derivatives, which could be applicable to the synthesis of 3-Ethylcyclohexanol.

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives has been extensively studied using spectroscopic techniques such as NMR spectroscopy. For example, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was analyzed to establish its conformational behavior, revealing a slightly flattened chair conformation for the piperidone ring . X-ray diffraction has also been used to confirm the structure of synthesized compounds, such as (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one, which crystallizes in the triclinic crystal system . These studies provide a foundation for understanding the molecular structure of 3-Ethylcyclohexanol.

Chemical Reactions Analysis

Cyclohexanone derivatives can undergo various chemical reactions. Acyl radical cyclizations have been used in synthesis to construct six-membered rings efficiently . Additionally, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes has been catalyzed by nickel complexes to synthesize cycloheptadiene derivatives . These reactions demonstrate the reactivity of cyclohexanone derivatives and could inform the chemical reactions that 3-Ethylcyclohexanol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be inferred from their molecular structure and synthesis. For instance, the presence of intermolecular hydrogen bonds, such as those found in the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, can influence the compound's solubility and boiling point . The chair conformation of the cyclohexane ring is a common feature that affects the stability and reactivity of these molecules . These properties are essential for understanding the behavior of 3-Ethylcyclohexanol in various environments and reactions.

Scientific Research Applications

Analytical Chemistry and Drug Identification

3-Ethylcyclohexanol, as well as similar compounds, have been studied in the context of analytical chemistry. For example, psychoactive arylcyclohexylamines, which include structures related to 3-Ethylcyclohexanol, have been characterized using various spectroscopic techniques. These compounds have been analyzed in biological matrices like blood, urine, and vitreous humor using techniques such as liquid chromatography and mass spectrometry. This research is significant in the field of forensic toxicology for the identification and analysis of psychoactive substances (De Paoli et al., 2013).

Organic Synthesis and Chemical Reactions

Research on compounds structurally related to 3-Ethylcyclohexanol, such as cyclohexanones and their derivatives, has led to the development of new synthetic methods in organic chemistry. For instance, 3-Ethoxycyclobutanones have been used in formal [4+2] cycloaddition reactions with silyl enol ethers, resulting in the production of highly oxygenated cyclohexanone derivatives. Such reactions are significant for the synthesis of complex organic molecules (Matsuo et al., 2009).

Catalysis and Asymmetric Synthesis

In the field of catalysis and asymmetric synthesis, research has been conducted on the enantioselective synthesis of cyclohexanone derivatives. For example, the asymmetric 1,4-addition of Et2Zn to 2-cyclohexen-1-one using a copper(I) salt/N-heterocyclic carbene–silver complex has been shown to afford optically active 3-ethylcyclohexanone. The study demonstrated the reversal of enantioselectivity under different conditions, indicating the potential for precise control over product stereochemistry (Matsumoto et al., 2016).

Environmental and Biological Applications

Compounds related to 3-Ethylcyclohexanol have also been explored in environmental and biological contexts. For instance, the metabolism of ethylcyclohexane in rats was studied, leading to the identification of various metabolites like 4-ethylcyclohexanol. This research contributes to understanding the biotransformation and environmental fate of such compounds (Serve et al., 1990).

Safety And Hazards

While specific safety data for 3-Ethylcyclohexanol was not found, it’s important to note that chemicals can pose various hazards. For example, cyclohexanol, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for 3-Ethylcyclohexanol were not found, the synthesis of cyclohexanol via the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol . This could potentially open up new avenues for the utilization of 3-Ethylcyclohexanol in similar processes.

properties

IUPAC Name

3-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIOXDKEUNVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281282
Record name 3-ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclohexanol

CAS RN

4534-76-3
Record name 4534-76-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Adams, S Loewe, CW Theobald… - Journal of the American …, 1942 - ACS Publications
… This was prepared by oxidation of 3-ethylcyclohexanol with sodium dichromate and sulfuric acid according to the “Organic Syntheses” procedure for the oxidation of menthol to …
Number of citations: 6 pubs.acs.org
G Buono, C Siv, G Peiffer… - The Journal of …, 1985 - ACS Publications
… maintained, thus the S configuration of (+)-VCH has been deduced from the following reference compounds, (i) irons-(IS,2S)-2-Ethylcyclohexanol and frans-(lS,3S)-3-ethylcyclohexanol …
Number of citations: 74 pubs.acs.org
JH Lamneck Jr, PH Wise - Journal of the American Chemical …, 1954 - ACS Publications
… to 3-ethylcyclohexanol, oxidation of 3-ethylcyclohexanol to 3-ethylcyclohexanone, condensation of 3-… the catalyst and the solvent removed by distillation, the 3-ethylcyclohexanol was …
Number of citations: 14 pubs.acs.org
JR Shelton, JN Henderson - The Journal of Organic Chemistry, 1961 - ACS Publications
… In cis-trans 3-ethylcyclohexanol mixtures the absorbanceconcentration … -3-ethylcyclohexanol in all fractions of one peroxidation run was estimated to be 31%; trans-3ethylcyclohexanol, …
Number of citations: 18 pubs.acs.org
J Entel, CH Ruof, HC Howard - Journal of the American Chemical …, 1951 - ACS Publications
… The 3-ethylcyclohexanol was dried over anhydrous K2CO3 and distilled, bp 193 (740 mm.), k25d -*1.4594. 3-Ethylcyclohexanol, 0.5 mole and 3 g.copperchromium oxide catalyst at 300 …
Number of citations: 29 pubs.acs.org
Y Takai, K Touhara - Bioscience, Biotechnology, and …, 2015 - academic.oup.com
The olfactory system has a remarkable ability to detect and discriminate a vast variety of odorant molecules. In mammals, hundreds to thousands of odorant receptors (ORs) expressed …
Number of citations: 10 academic.oup.com
DJ Leak, H Dalton - Biocatalysis, 1987 - Taylor & Francis
… /or c~-3-ethylcyclohexanol. In the absence of an authentic standard of 3-ethylcyclohexanol it … assumed to be cis-4- or truns-3-ethylcyclohexanol, was also evident. It is not known whether …
Number of citations: 39 www.tandfonline.com
JR Shelton, HG Gilde - The Journal of Organic Chemistry, 1964 - ACS Publications
… For the cis,¿rans-3-ethylcyclohexanol and the «s-4-ethylcyclohexanol, the absorbance-concentration plots were … 44 f írans-3-Ethylcyclohexanol … \ris-3-Ethylcyclohexanol …
Number of citations: 4 pubs.acs.org
JN HENDERSON - 1960 - search.proquest.com
… In cis-trans 3-ethylcyclohexanol mixtures tin c absorbanceconcentration nlo ts were line ar at ll, 92, l2. 27 microns . Usin; the se, the proportion of cis-3-ethylcyclohexanol in all f'ractions …
Number of citations: 0 search.proquest.com
S Azizian, N Bashavard - Journal of Chemical & Engineering Data, 2004 - ACS Publications
… In this paper, we describe the composition dependence of the surface tension of binary ethylene glycol + cyclic alkanol (2-methylcyclohexanol, 3-ethylcyclohexanol, and 4-…
Number of citations: 21 pubs.acs.org

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